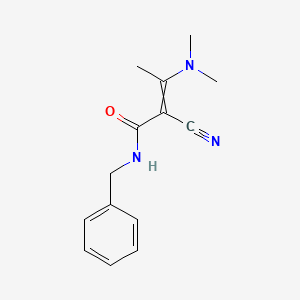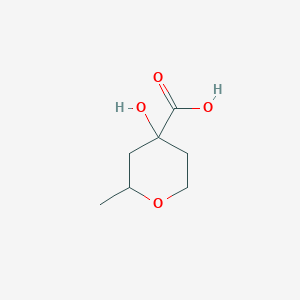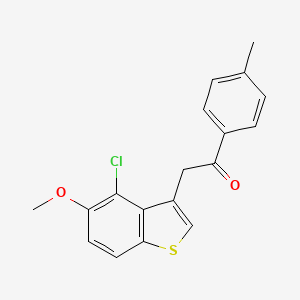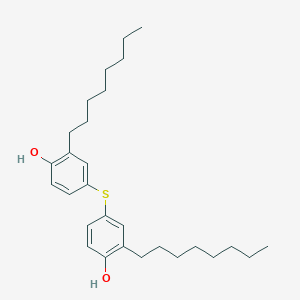
4,4'-Sulfanediylbis(2-octylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfanediylbis(2-octylphenol) is an organic compound that belongs to the class of alkylphenols It is characterized by the presence of a sulfur atom linking two phenolic rings, each substituted with an octyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(2-octylphenol) typically involves the reaction of 2-octylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of a sulfenyl chloride intermediate, which subsequently reacts with another molecule of 2-octylphenol to form the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Sulfanediylbis(2-octylphenol) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfanediylbis(2-octylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The quinone derivatives can be reduced back to phenols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4,4’-Sulfanediylbis(2-octylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which 4,4’-Sulfanediylbis(2-octylphenol) exerts its effects is primarily through its interaction with cellular membranes and proteins. The compound’s phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. Additionally, the sulfur linkage provides structural stability and enhances the compound’s ability to interact with various molecular targets, including enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Sulfanediylbis(2-isopropylphenol): Similar structure but with isopropyl groups instead of octyl groups.
4,4’-Sulfanediylbis(2-tert-butylphenol): Contains tert-butyl groups, offering different steric and electronic properties.
Uniqueness
4,4’-Sulfanediylbis(2-octylphenol) is unique due to its long alkyl chains, which impart hydrophobic characteristics and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
Propriétés
Numéro CAS |
89520-09-2 |
|---|---|
Formule moléculaire |
C28H42O2S |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
4-(4-hydroxy-3-octylphenyl)sulfanyl-2-octylphenol |
InChI |
InChI=1S/C28H42O2S/c1-3-5-7-9-11-13-15-23-21-25(17-19-27(23)29)31-26-18-20-28(30)24(22-26)16-14-12-10-8-6-4-2/h17-22,29-30H,3-16H2,1-2H3 |
Clé InChI |
IYUQRERFZPAPMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)CCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)


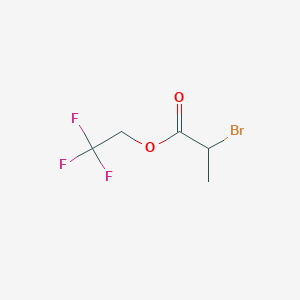
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)
